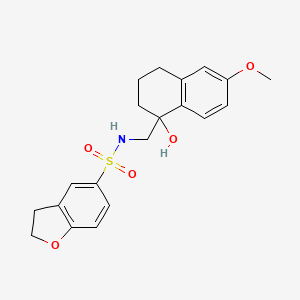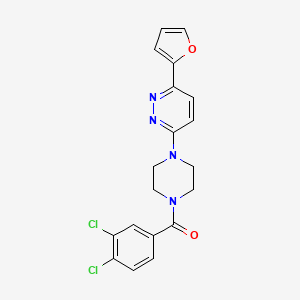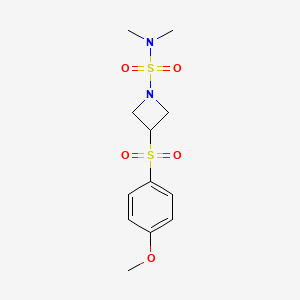![molecular formula C18H14N6O5 B2975448 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 881565-81-7](/img/structure/B2975448.png)
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its unique structure, which includes a dinitrophenyl group and a methoxyethyl group attached to an imidazoquinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline typically involves multiple steps:
Formation of the Imidazoquinoxaline Core: The initial step involves the synthesis of the imidazoquinoxaline core. This can be achieved through the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Introduction of the Dinitrophenyl Group: The next step involves the nitration of the phenyl ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Attachment of the Methoxyethyl Group: The final step involves the alkylation of the imidazoquinoxaline core with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products
Reduction: Formation of 2-(3,5-diaminophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of polycyclic compounds with potential biological activity.
科学研究应用
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biochemical Probes: It can be used as a fluorescent probe for detecting specific biomolecules in biological samples.
作用机制
The mechanism of action of 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with cellular targets such as DNA and proteins. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes and other proteins, disrupting their normal function.
相似化合物的比较
Similar Compounds
2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
2-(3,5-diaminophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline: The amino groups can alter the compound’s electronic properties and biological activity.
1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline: Lacks the dinitrophenyl group, which may reduce its potential as a biochemical probe.
Uniqueness
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline is unique due to the presence of both the dinitrophenyl and methoxyethyl groups, which confer distinct electronic and steric properties
属性
IUPAC Name |
2-(3,5-dinitrophenyl)-3-(2-methoxyethyl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O5/c1-29-7-6-22-17(11-8-12(23(25)26)10-13(9-11)24(27)28)21-16-18(22)20-15-5-3-2-4-14(15)19-16/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNOLXJXYLIOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
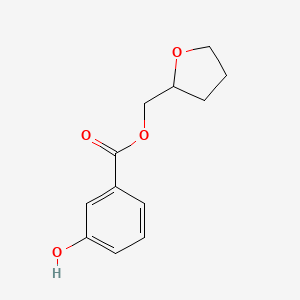
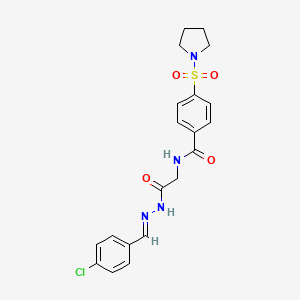
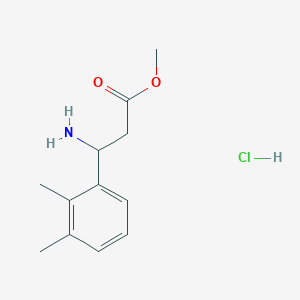
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)
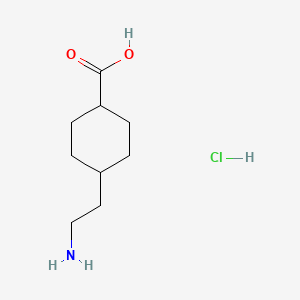
![2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2975376.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2975379.png)
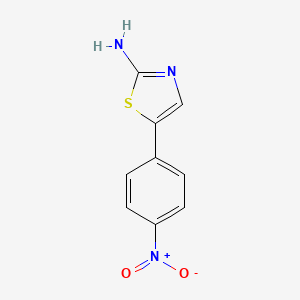
![2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2975382.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2975384.png)
